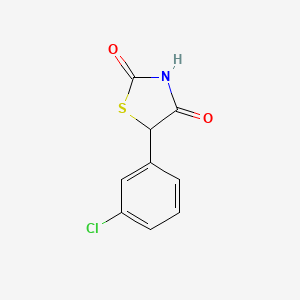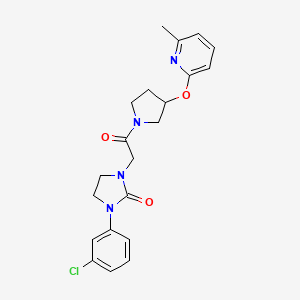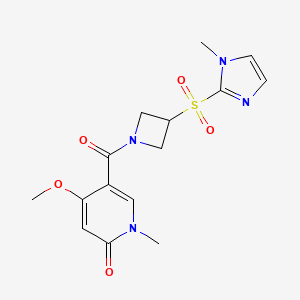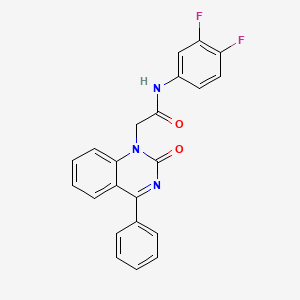
5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as CPD, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. CPD is a member of the thiazolidinedione family, which are known for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) and improve insulin sensitivity.
Mécanisme D'action
5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione is known to activate PPARγ, a nuclear receptor that plays a critical role in glucose and lipid metabolism. Activation of PPARγ leads to improved insulin sensitivity, reduced inflammation, and decreased cancer cell growth. 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce inflammation in animal models. In addition, 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to reduce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione is its ability to activate PPARγ, which is a well-characterized target for the treatment of type 2 diabetes. 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of these diseases. However, 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has limited solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione could be further explored as a potential anti-cancer agent, either alone or in combination with other drugs.
Méthodes De Synthèse
5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization with potassium hydroxide. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications, including its ability to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-microbial agent.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-6-3-1-2-5(4-6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGTQILWPTNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75361281 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B2427923.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2427926.png)

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2427930.png)
![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2427933.png)
![1-Cyclohexyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2427935.png)
![Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427937.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2427939.png)

![4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid](/img/structure/B2427942.png)
![(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2427943.png)

![5-{[4-(4-chlorophenyl)piperazino]carbonyl}-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2427945.png)